molecular formula C17H24N2O6S B2744015 N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide CAS No. 899738-84-2

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide

Cat. No. B2744015
M. Wt: 384.45
InChI Key: HYOVVXUECVLSPE-UHFFFAOYSA-N
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Description

“N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide” is a complex organic compound. It contains a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl moiety, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety . This could potentially be achieved through a reaction involving 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic moiety. The SMILES string of a similar compound, N- (4- {1,4-dioxa-8-azaspiro [4.5]decan-8-yl}phenyl)-2- (4-methylphenoxy)acetamide, is Cc4ccc (OCC (=O)Nc1ccc (cc1)N2CCC3 (CC2)OCCO3)cc4 . This can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 1,4-Dioxa-8-azaspiro[4.5]decane, a component of this compound, is a liquid at room temperature with a density of 1.117 g/mL at 20 °C .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide is related to a family of compounds known for their complex spirocyclic and heterocyclic motifs, offering versatile chemical properties for pharmaceutical applications. Research by Solomons (1982) conducted a mass spectrometric study on a closely related compound, 1,4-dioxa-8-azaspiro[4.5]decane, elucidating the fragmentation patterns and providing insights into the structural characteristics of these compounds (Solomons, 1982).

Antimicrobial and Antiviral Activities

A study highlighted the synthesis and antimicrobial evaluation of spirothiazolidinone derivatives, demonstrating their potential antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This research suggests that the spirocyclic scaffold, similar in structure to N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide, could be a promising basis for developing new antiviral agents (Çağla Begüm Apaydın et al., 2020).

Anticonvulsant Properties

Investigations into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have revealed significant anticonvulsant activities. While not directly studying N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide, these findings underscore the potential of spirocyclic compounds in developing treatments for seizure disorders. Some derivatives demonstrated superior efficacy and safety profiles compared to traditional anticonvulsant medications, indicating the therapeutic potential of spirocyclic structures in neurology (J. Obniska et al., 2006).

Environmental Applications

A calix[4]arene-based polymer incorporating a structure analogous to N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide demonstrated high efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines from water. This suggests potential environmental applications for compounds with similar chemical frameworks, emphasizing their role in water purification and the treatment of industrial effluents (E. Akceylan et al., 2009).

properties

IUPAC Name

N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-23-15-4-2-3-14(13-15)16(20)18-7-12-26(21,22)19-8-5-17(6-9-19)24-10-11-25-17/h2-4,13H,5-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOVVXUECVLSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide

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